![molecular formula C9H13Cl2N3 B2993458 Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride CAS No. 1185425-82-4](/img/structure/B2993458.png)
Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is a chemical compound with the empirical formula C8H13Cl2N3O . It is a solid substance and is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride can be represented by the SMILES stringNCC1=CN(C=CC=C2)C2=N1.[H]Cl.[H]Cl.[H]O[H]
. Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through various radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is a solid substance . It has a molecular weight of 238.11 .Scientific Research Applications
Organic Synthesis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmaceutical Chemistry
This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of various drugs due to its promising and diverse bioactivity .
Material Science
Imidazo[1,2-a]pyridines are also useful in material science because of their structural character . They have great potential in several research areas, from materials science to the pharmaceutical field .
Microwave Irradiation
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Antimicrobial Activity
The newly synthesized compounds were screened for their antibacterial activity against Gram-positive bacteria (Staphylococcus aureus (MTCC-96), Streptococcus pyogenes (MTCC-442)), and Gram-negative (Escherichia coli (MTCC-443), Pseudomonas aeruginosa (MTCC-1688)) .
Treatment of Various Diseases
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Inhibitors and Blockers
This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Commercial Drugs
Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride, also known as 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride, is a complex compound with potential therapeutic applications. Similar imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activities against enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets, leading to changes in the function of these enzymes
Biochemical Pathways
Given the inhibitory activities of similar compounds against ache, bche, and lox , it can be inferred that this compound may affect pathways related to these enzymes. These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Result of Action
Given the inhibitory activities of similar compounds against ache, bche, and lox , it can be inferred that this compound may have potential therapeutic effects in conditions related to these enzymes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-10-6-8-7-12-5-3-2-4-9(12)11-8;;/h2-5,7,10H,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLSUUJKFMJAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=CC=CC2=N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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